molecular formula C24H21N3O7 B12011091 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769154-11-2

4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12011091
CAS No.: 769154-11-2
M. Wt: 463.4 g/mol
InChI Key: AHQHOVHOOJWWJS-MFKUBSTISA-N
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Preparation Methods

The synthesis of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves several steps. The starting materials typically include 2-nitrophenol, acetic anhydride, and hydrazine hydrate. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of key metabolic processes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:

  • 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

These compounds share similar structural features but differ in their functional groups, which can affect their reactivity and applications .

Properties

CAS No.

769154-11-2

Molecular Formula

C24H21N3O7

Molecular Weight

463.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H21N3O7/c1-2-32-19-13-9-18(10-14-19)24(29)34-20-11-7-17(8-12-20)15-25-26-23(28)16-33-22-6-4-3-5-21(22)27(30)31/h3-15H,2,16H2,1H3,(H,26,28)/b25-15+

InChI Key

AHQHOVHOOJWWJS-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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